

Spectroscopic Profile of cis-5-Octen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-5-Octen-1-ol**

Cat. No.: **B1583737**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cis-5-Octen-1-ol**, a key aliphatic alcohol of interest in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for compound identification, purity assessment, and further investigation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **cis-5-Octen-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
5.41 - 5.31	m	H-5, H-6
3.64	t	H-1
2.08 - 2.01	m	H-4, H-7
1.59 - 1.52	m	H-2
1.41 - 1.32	m	H-3
1.30 (approx.)	s (broad)	-OH
0.97	t	H-8

Solvent: CDCl_3

^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
132.3	C-6
128.9	C-5
62.6	C-1
32.5	C-2
29.8	C-4
23.2	C-3
20.6	C-7
14.2	C-8

Solvent: CDCl_3 .[\[1\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description of Absorption
~3330 (broad)	O-H stretch
~3005	=C-H stretch
2929, 2859	C-H stretch (aliphatic)
1655	C=C stretch
1465	C-H bend
1058	C-O stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
128	Low	[M] ⁺ (Molecular Ion)
110	Moderate	[M-H ₂ O] ⁺
95	Moderate	[C ₇ H ₁₁] ⁺
81	High	[C ₆ H ₉] ⁺
68	High	[C ₅ H ₈] ⁺
67	Very High	[C ₅ H ₇] ⁺
55	High	[C ₄ H ₇] ⁺
41	Very High	[C ₃ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

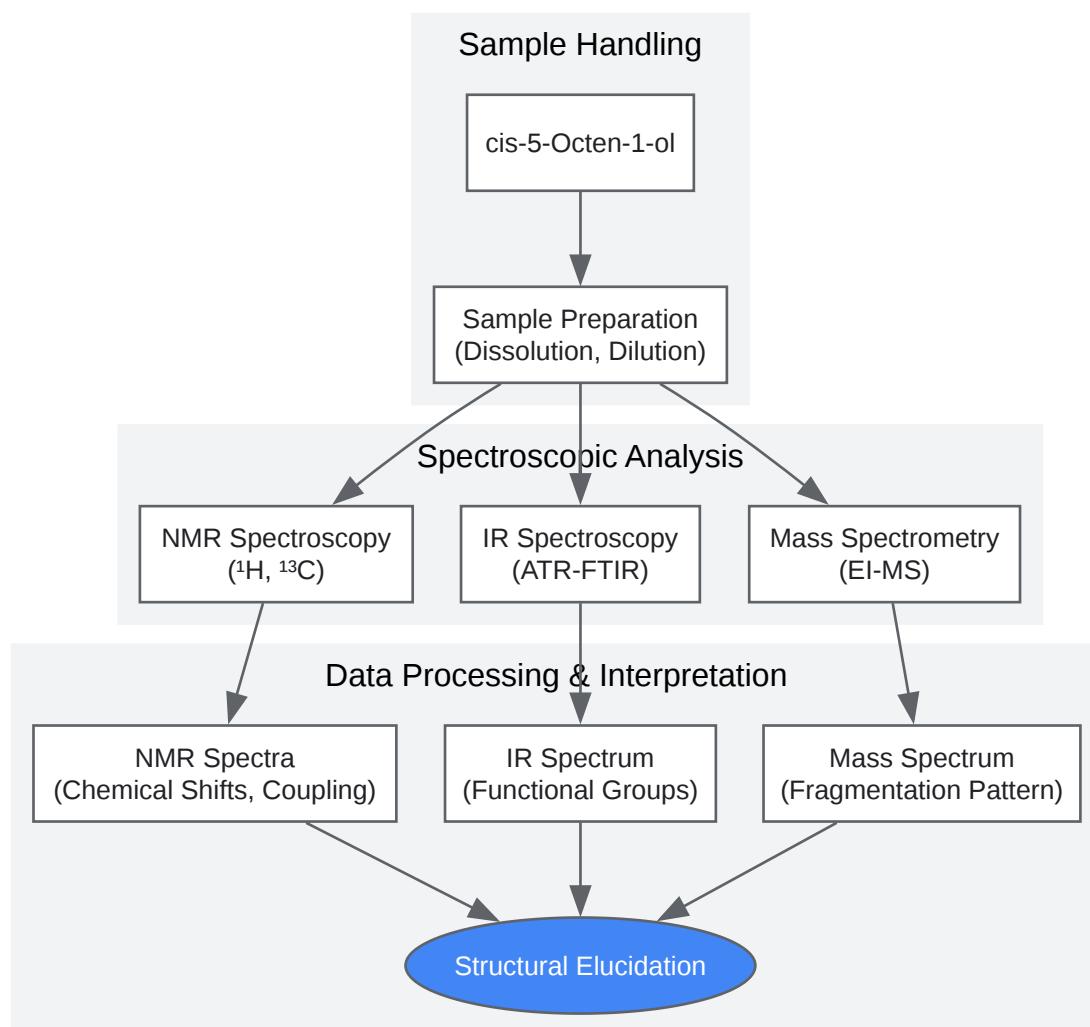
- Sample Preparation: A solution of **cis-5-Octen-1-ol** (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, approximately 0.6-0.7 mL) within a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher).
- ¹H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment is utilized.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is used.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
- Sample Application: A small drop of neat **cis-5-Octen-1-ol** is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition: The infrared spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.

Mass Spectrometry (MS)


Electron Ionization (EI)-Mass Spectrometry

- Sample Introduction: A dilute solution of **cis-5-Octen-1-ol** in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z .

- Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak (if present) and to interpret the fragmentation pattern to elucidate the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **cis-5-Octen-1-ol**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for a chemical compound.

This guide provides foundational spectroscopic data and protocols for **cis-5-Octen-1-ol**. Researchers are encouraged to adapt these methodologies to their specific instrumentation

and experimental objectives. The provided data serves as a reliable reference for the identification and characterization of this compound in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Octen-1-ol, (5Z)- | C8H16O | CID 5352837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of cis-5-Octen-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583737#spectroscopic-data-for-cis-5-octen-1-ol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

